molecular formula C14H17N3O2 B14049224 (S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14049224
M. Wt: 259.30 g/mol
InChI Key: KGFXFTCIDPKZFX-NSHDSACASA-N
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Description

(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common approach is the use of chiral starting materials to ensure the desired stereochemistry. The synthesis may involve:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-methylbenzyl group: This step often involves nucleophilic substitution reactions.

    Amino acid backbone construction: This can be done through standard peptide synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The 3-methylbenzyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the 3-methylbenzyl group.

    (S)-2-Amino-3-(4-imidazolyl)propanoic acid: Another imidazole-containing amino acid, differing in the position of the substituent on the imidazole ring.

Uniqueness

(S)-2-Amino-3-(5-(3-methylbenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of the 3-methylbenzyl group, which can significantly alter its chemical properties and biological activity compared to other imidazole-containing amino acids.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(3-methylphenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C14H17N3O2/c1-9-3-2-4-10(5-9)6-12-13(17-8-16-12)7-11(15)14(18)19/h2-5,8,11H,6-7,15H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

KGFXFTCIDPKZFX-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=CN2)CC(C(=O)O)N

Origin of Product

United States

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